molecular formula C21H28N2O B14662214 alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide CAS No. 50765-87-2

alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide

Cat. No.: B14662214
CAS No.: 50765-87-2
M. Wt: 324.5 g/mol
InChI Key: GNFSPFYMMKMHOG-UHFFFAOYSA-N
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Description

Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide is a complex organic compound with a unique structure that combines a naphthalene ring with a dimethylaminoethyl group and a prenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Amidation: The formation of the amide bond between the naphthalene derivative and the dimethylaminoethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Prenyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide: shares similarities with other naphthalene derivatives and compounds containing dimethylaminoethyl groups.

    Benzeneacetic acid, alpha-phenyl-alpha-(2-propynyloxy)-, 2-(dimethylamino)ethyl ester: is another compound with a similar structure and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

50765-87-2

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide

InChI

InChI=1S/C21H28N2O/c1-16(2)12-13-21(20(22)24,14-15-23(3)4)19-11-7-9-17-8-5-6-10-18(17)19/h5-12H,13-15H2,1-4H3,(H2,22,24)

InChI Key

GNFSPFYMMKMHOG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N)C

Origin of Product

United States

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